molecular formula C16H15NOS B12997194 1-(10H-Phenothiazin-3-yl)butan-1-one

1-(10H-Phenothiazin-3-yl)butan-1-one

Cat. No.: B12997194
M. Wt: 269.4 g/mol
InChI Key: MFNUEQZGBHCWKV-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-3-yl)butan-1-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a phenothiazine core with a butanone side chain, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(10H-Phenothiazin-3-yl)butan-1-one can be synthesized through acylation reactions. One common method involves the reaction of phenothiazine with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to optimize production efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-(10H-Phenothiazin-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(10H-Phenothiazin-3-yl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(10H-Phenothiazin-3-yl)butan-1-one involves its interaction with various molecular targets. In medicinal applications, phenothiazine derivatives are known to act on dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction is crucial for their antipsychotic effects. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for applications in organic electronics and photovoltaics .

Comparison with Similar Compounds

Uniqueness: 1-(10H-Phenothiazin-3-yl)butan-1-one stands out due to its unique butanone side chain, which imparts distinct chemical and pharmacological properties.

Properties

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

1-(10H-phenothiazin-3-yl)butan-1-one

InChI

InChI=1S/C16H15NOS/c1-2-5-14(18)11-8-9-13-16(10-11)19-15-7-4-3-6-12(15)17-13/h3-4,6-10,17H,2,5H2,1H3

InChI Key

MFNUEQZGBHCWKV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3S2

Origin of Product

United States

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